12-Methoxyoctadec-9-enoic acid
Description
Properties
CAS No. |
157760-99-1 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
12-methoxyoctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(22-2)16-13-10-8-6-7-9-11-14-17-19(20)21/h10,13,18H,3-9,11-12,14-17H2,1-2H3,(H,20,21) |
InChI Key |
VPMZDANZJPVNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)OC |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 12 Methoxyoctadec 9 Enoic Acid
Synthetic Routes to 12-Methoxyoctadec-9-enoic Acid and its Esters
The synthesis of this compound and its ester derivatives is a significant area of research, primarily leveraging the readily available and structurally unique ricinoleic acid. These synthetic transformations allow for the introduction of a methoxy (B1213986) group at the C-12 position, a key modification for exploring the biological activities of these fatty acid derivatives.
Transformation from Ricinoleic Acid Precursors
Ricinoleic acid, or (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is the primary starting material for synthesizing this compound. wikipedia.org This unsaturated hydroxy fatty acid constitutes about 90% of the fatty acid content in castor oil, making it an abundant and cost-effective precursor. wikipedia.org
The synthesis typically begins with the esterification of ricinoleic acid to its methyl ester, methyl ricinoleate (B1264116). One established method involves reacting ricinoleic acid with methanol (B129727) in the presence of a catalyst such as boron trifluoride-methanol complex (BF3·2MeOH). nih.gov This reaction is generally carried out at an elevated temperature, for instance, 50 °C, and monitored for completion over several hours. nih.gov
Following the esterification, the key step is the methylation of the hydroxyl group at the C-12 position to form methyl 12-methoxyoctadec-9-enoate. A common method for this etherification is the Williamson ether synthesis. This involves treating methyl ricinoleate with a methylating agent like methyl iodide in the presence of a strong base. nih.gov To facilitate the reaction, a phase-transfer catalyst such as tetra-n-butylammonium bromide can be employed in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The use of a strong base, like finely crushed sodium hydroxide (B78521), is crucial for deprotonating the secondary alcohol to form the alkoxide, which then acts as a nucleophile to attack the methyl iodide. nih.gov
Methodologies for Introducing Methoxy Functionality at the C-12 Position
The introduction of the methoxy group at the C-12 position of the octadec-9-enoic acid backbone is a critical transformation that has been achieved through various methodologies, primarily starting from ricinoleic acid.
Alternative strategies for creating C-12 substituted analogs have also been explored, which could be adapted for methoxy group introduction. For instance, the hydroxyl group of methyl ricinoleate can be converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. researchgate.net This mesylate can then be subjected to nucleophilic substitution with a methoxide (B1231860) source. This two-step approach provides an alternative to direct methylation.
The table below summarizes a typical reaction for the synthesis of (R,Z)-Methyl 12-methoxyoctadec-9-enoate from methyl ricinoleate.
| Reactant | Reagents | Solvent | Catalyst | Product |
| (R,Z)-Methyl 12-hydroxyoctadec-9-enoate | Sodium hydroxide, Methyl iodide | DMSO | Tetra-n-butylammonium bromide | (R,Z)-Methyl 12-methoxyoctadec-9-enoate |
This strategic introduction of the methoxy group is pivotal in the synthesis of various biologically active molecules, including substituted 1-O-alkylglycerols (AKGs). nih.gov
Synthesis of Key Intermediates for Analogues
The synthesis of analogues of this compound often requires the preparation of key intermediates that can be further functionalized. A prominent example is the synthesis of methyl-12-aminooctadec-9-enoate from methyl ricinoleate, which serves as a versatile building block.
Preparation of Methyl-12-aminooctadec-9-enoate from Methyl Ricinoleate
The conversion of methyl ricinoleate to methyl-12-aminooctadec-9-enoate is a multi-step process that introduces an amino functionality at the C-12 position. fao.orgresearchgate.net This transformation opens up possibilities for a wide range of derivatizations, including the synthesis of phenolipids and Schiff bases. researchgate.netresearchgate.net
A common synthetic route involves three main steps: researchgate.net
Mesylation: The hydroxyl group of methyl ricinoleate is first converted into a better leaving group. This is typically achieved by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction yields the corresponding mesylate. researchgate.net
Azidation: The mesylate is then treated with an azide (B81097) source, such as sodium azide, to produce methyl-12-azidooctadec-9-enoate. researchgate.net This is a nucleophilic substitution reaction where the azide ion displaces the mesylate group.
Reduction: The final step is the selective reduction of the azido (B1232118) group to an amino group. This can be accomplished using various reducing agents, such as zinc powder in the presence of aluminum trichloride (B1173362) hexahydrate (Zn-AlCl₃·6H₂O), to yield methyl-12-aminooctadec-9-enoate. researchgate.net
Derivatization for Biological and Structural Studies
The strategic derivatization of the amino group in intermediates like methyl-12-aminooctadec-9-enoate is a powerful tool for developing new compounds with potential biological applications and for conducting structure-activity relationship (SAR) studies.
Synthesis of Phenolipids from Aminated Octadecenoates
Phenolipids are amphiphilic molecules that combine a hydrophilic phenolic moiety with a lipophilic lipid tail. nih.govnih.gov This structure can enhance the solubility and bioavailability of phenolic compounds, potentially improving their antioxidant and other biological activities. researchgate.netnih.gov
A series of novel phenolipids have been synthesized by coupling (Z)-methyl-12-aminooctadec-9-enoate with various substituted aromatic phenolic acids. fao.orgresearchgate.net This is typically achieved by forming an amide bond between the amino group of the lipid and the carboxylic acid group of the phenolic acid. These synthesized phenolipids have been investigated for their potential as antioxidants and chemotherapeutic agents. fao.orgresearchgate.net
The table below provides examples of phenolic acids used in the synthesis of phenolipids from (Z)‐methyl‐12‐aminooctadec‐9‐enoate.
| Phenolic Acid | Resulting Phenolipid Class |
| Cinnamic acid derivatives | Cinnamic acid-based phenolipids |
| Vanillic acid | Vanillic acid-based phenolipids |
| Gallic acid | Gallic acid-based phenolipids |
| Caffeic acid | Caffeic acid-based phenolipids |
These derivatization strategies highlight the versatility of 12-aminooctadec-9-enoate as a platform for creating a diverse library of compounds for biological evaluation.
Synthesis of Schiff Base Analogues and Lipoamino Acid Derivatives
The synthesis of Schiff base analogues and lipoamino acid derivatives typically utilizes (Z)-methyl-12-aminooctadec-9-enoate as a key intermediate. This precursor is chemically synthesized from methyl ricinoleate, which is derived from the esterification of ricinoleic acid. researchgate.net The transformation involves a three-step chemical procedure:
Mesylation: Methyl ricinoleate is treated with methanesulfonyl chloride to convert the hydroxyl group at the C-12 position into a good leaving group, forming the corresponding mesylate. researchgate.net
Azidation: The mesylate is then reacted with sodium azide, leading to the nucleophilic substitution of the mesyl group and the formation of methyl-12-azidooctadec-9-enoate. researchgate.net
Reduction: Finally, the azido group is selectively reduced to an amino group using a reagent like zinc in the presence of aluminum trichloride hexahydrate (Zn-AlCl₃·6H₂O), yielding (Z)-methyl-12-aminooctadec-9-enoate. researchgate.net
From this amino precursor, various derivatives are synthesized.
Schiff Base Analogues: A library of novel Schiff base analogues has been synthesized through the condensation of (Z)-methyl-12-aminooctadec-9-enoate with a range of substituted aromatic aldehydes. researchgate.netnih.gov This reaction typically occurs in the presence of a catalytic amount of sodium hydroxide. researchgate.net The resulting imine or azomethine linkage is a key feature of Schiff bases. researchgate.net The synthesized compounds are characterized using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov Studies have explored how different substituents on the aromatic aldehyde affect the biological activity of the final Schiff base product. researchgate.netnih.gov
Table 1: Examples of Aromatic Aldehyde Substituents Used in Schiff Base Synthesis
| Substituent Type | Example Substituent | Reference |
|---|---|---|
| Electron-withdrawing | Chlorine | nih.gov |
| Electron-donating | Hydroxy | nih.gov |
Lipoamino Acid Derivatives: Lipoamino acids are compounds where a lipid moiety is covalently linked to an amino acid. A series of ricinoleic acid-based lipoamino acid derivatives have been synthesized from (Z)-methyl-12-aminooctadec-9-enoate by coupling it with various L-amino acids. researchgate.net This process creates an amide bond between the fatty acid derivative and the amino acid. researchgate.net These modifications aim to combine the properties of fatty acids and amino acids, potentially leading to new bioactive molecules. researchgate.net
Table 2: L-Amino Acids Used in Lipoamino Acid Derivative Synthesis
| Amino Acid | Reference |
|---|---|
| Glycine | researchgate.net |
| Alanine | researchgate.net |
| Phenylalanine | researchgate.net |
| Valine | researchgate.net |
| Leucine | researchgate.net |
| Isoleucine | researchgate.net |
| Proline | researchgate.net |
In a related strategy, this same amino precursor, (Z)‐methyl‐12‐aminooctadec‐9‐enoate, has been reacted with phenolic acids to create novel phenolipids, which are amide-linked conjugates. researchgate.net
Modifications at the C-12 Position for Structure-Activity Relationship Investigations
The C-12 position of ricinoleic acid, the natural precursor to this compound, is a primary target for chemical modification to conduct structure-activity relationship (SAR) studies. By systematically altering the functional group at this position, researchers can investigate how these changes influence the biological properties of the molecule.
Starting from commercially available ricinoleic acid, a series of 1-O-alkylglycerols containing different functional groups at the C-12 position of the alkyl chain were synthesized. researchgate.net These modifications allow for a direct comparison of how different functionalities at this specific location impact the compound's activity. For instance, a comparative study of analogues with methoxy, gem-difluoro, azide, and hydroxy groups at the C-12 position was conducted to assess their antimicrobial activity. researchgate.net In this specific series, the analogue retaining the original hydroxy group was identified as the lead compound, exhibiting significantly higher antimicrobial activity than the methoxy, azide, or gem-difluoro substituted compounds. researchgate.net
Table 3: Modifications at the C-12 Position for SAR Studies
| Original Group | Modified Group | Starting Material | Purpose | Reference |
|---|---|---|---|---|
| Hydroxy (-OH) | Methoxy (-OCH₃) | Ricinoleic Acid | Investigate effect of ether linkage on activity | researchgate.net |
| Hydroxy (-OH) | gem-Difluoro (-CF₂-) | Ricinoleic Acid | Investigate effect of fluorine substitution | researchgate.net |
| Hydroxy (-OH) | Azide (-N₃) | Ricinoleic Acid | Serve as intermediate and investigate effect on activity | researchgate.net |
These systematic modifications are crucial for understanding the pharmacophore of the molecule and for designing more potent and selective derivatives.
Preclinical Investigations of Biological Activities and Mechanistic Insights
Cellular and Molecular Targets of 12-Methoxyoctadec-9-enoic Acid and its Analogues
The biological effects of this compound and its analogues are rooted in their interactions with specific cellular components, influencing a cascade of downstream signaling events.
While direct receptor binding data for this compound is still emerging, studies on analogous lipokines, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), offer significant insights into potential mechanisms. nih.gov Lipokines are lipid-derived signaling molecules that can act locally or systemically to regulate metabolic homeostasis. nih.gov
A key mechanism identified for the related lipokine 12,13-diHOME involves the modulation of fatty acid transport proteins. nih.gov Research has shown that 12,13-diHOME promotes the translocation of the fatty acid transporters FATP1 (Fatty Acid Transport Protein 1) and CD36 (Cluster of Differentiation 36) to the cell membrane in brown adipocytes. nih.govchemsrc.com CD36 is a multifunctional membrane protein crucial for the transport of long-chain fatty acids across cell membranes in tissues like muscle and fat. mdpi.comnih.gov This translocation is a critical step for increasing fatty acid uptake into the cells. nih.govmdpi.com The movement of CD36 to the plasma membrane can be initiated by various stimuli, including insulin (B600854) and muscle contraction, and is a key regulatory point in cellular lipid metabolism. mdpi.comthno.orgnih.gov The ability of 12,13-diHOME to enhance this process suggests that related compounds may share this capacity to influence cellular fuel uptake by interacting with these transport systems. nih.gov
Analogues of this compound have been shown to exert significant influence over metabolic pathways, particularly through the activation of brown adipose tissue (BAT). BAT is a specialized thermogenic tissue that combusts fuels like glucose and fatty acids to produce heat, playing a role in systemic energy expenditure. nih.govmdpi.comfrontiersin.org
The lipokine 12,13-diHOME, which sees its circulating levels increase in both humans and mice upon cold exposure, has been identified as a potent stimulator of BAT activity. nih.govmdpi.com The enzymes responsible for producing 12,13-diHOME, notably epoxide hydrolases Ephx1 and Ephx2, are uniquely induced in BAT by cold stimulation. mdpi.com The subsequent increase in 12,13-diHOME acts in an autocrine or paracrine fashion to acutely activate BAT fuel uptake, enhance cold tolerance, and improve systemic triglyceride clearance. nih.govmdpi.comnih.gov By promoting fatty acid uptake into BAT, these lipokines stimulate UCP1-mediated thermogenesis. mdpi.com This activation of BAT presents a promising avenue for addressing metabolic disorders. nih.gov
The influence of analogues of this compound extends to the fundamental processes of cell growth and survival. Studies on novel phenolipids synthesized from (Z)‐methyl‐12‐aminooctadec‐9‐enoate have demonstrated notable effects on the viability of cancer cells. researchgate.net
These synthetic analogues, which combine the fatty acid backbone with various phenolic acids, were evaluated for their anticancer activity against a panel of four different human cancer cell lines. researchgate.net Specific derivatives exhibited good to moderate activity against prostate cancer (DU145), liver cancer (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA‐MB‐231) cells. researchgate.net This suggests that modifying the structure of the parent fatty acid can yield compounds with significant cytotoxic potential against malignant cells, highlighting a potential application in chemotherapeutic research. researchgate.net
In Vitro Biological Efficacy Studies
Laboratory-based in vitro assays have provided concrete evidence of the biological efficacy of this compound analogues, particularly demonstrating their capacity to modulate oxidative stress and inhibit microbial growth.
Assessment of Antioxidant Modulatory Potential
Analogues of this compound have shown promise as potent antioxidant agents. A series of phenolipids derived from (Z)‐methyl‐12‐aminooctadec‐9‐enoate were subjected to a suite of in vitro antioxidant assays, revealing significant activity. researchgate.net
The antioxidant capacity was evaluated using three distinct methods:
DPPH Radical Scavenging Activity : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical. researchgate.netmdpi.comnih.gov
Superoxide (B77818) Scavenging Activity : This assay assesses the capacity to neutralize superoxide anion radicals, which are harmful reactive oxygen species generated in biological systems. researchgate.net
Lipid Peroxidation Inhibition : This method evaluates the ability to prevent the oxidative degradation of lipids, a key process in cellular damage initiated by free radicals. researchgate.netptfarm.plnih.gov
Results indicated that phenolipids derived from gallic and caffeic acid, in particular, exhibited extraordinary antioxidant properties, in some cases surpassing those of commercially used antioxidants like BHT and α‐tocopherol. researchgate.net
Table 1: Antioxidant Activity of (Z)‐methyl‐12‐aminooctadec‐9‐enoate Phenolipid Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Antioxidant Assay | Activity Level | Comparison |
|---|---|---|---|
| Gallic Acid Phenolipid | DPPH Scavenging | Extraordinary | > BHT, > α‐tocopherol |
| Caffeic Acid Phenolipid | DPPH Scavenging | Extraordinary | > BHT, > α‐tocopherol |
| Phenolipid Analogues | Superoxide Scavenging | Active | Data on file |
Evaluation of Antimicrobial Properties in Bacterial Models
Research has identified significant antimicrobial and, specifically, anti-biofilm properties associated with this compound and its derivatives. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. core.ac.uknih.gov
One study reported that (E)-12,13-dihydroxy-11-methoxyoctadec-9-enoic acid, a close analogue, demonstrated anti-biofilm activity against the pathogenic bacterium Pseudomonas aeruginosa PA14. core.ac.uk This finding is notable as it points to the potential of these compounds to address biofilm-related infections. core.ac.uk
Furthermore, a range of other synthetic analogues derived from methyl-12-aminooctadec-9-enoate have been developed and tested. Lipoamino acid and Schiff base derivatives exhibited promising antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net For instance, the lipoamino acid derivative (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate showed potent antibacterial effects and significant anti-biofilm activity against strains like Staphylococcus aureus. researchgate.net
Table 2: Antimicrobial and Anti-biofilm Activity of this compound Analogues This table is interactive. You can sort and filter the data.
| Compound Analogue | Activity Type | Target Organism(s) | Key Findings |
|---|---|---|---|
| (E)-12,13-dihydroxy-11-methoxyoctadec-9-enoic acid | Anti-biofilm | Pseudomonas aeruginosa PA14 | 62.5% Biofilm Inhibition |
| (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate | Antibacterial | S. aureus, B. subtilis | MIC: 3.9–7.8 µg/mL |
| (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate | Anti-biofilm | Gram-positive bacteria | IC50: 1.9–4.1 µg/mL |
| Schiff Base (5a, chlorine substituent) | Antibacterial | S. aureus, B. subtilis | MIC: 9-18 µM |
| Schiff Base (5n, hydroxy substituent) | Antibacterial | S. aureus, B. subtilis | MIC: 9-18 µM |
Compound Nomenclature
| Common Name/Derivative | IUPAC Name/Systematic Name |
| This compound | This compound |
| 12,13-diHOME | 12,13-dihydroxy-9Z-octadecenoic acid |
| (Z)‐methyl‐12‐aminooctadec‐9‐enoate | (Z)‐methyl‐12‐aminooctadec‐9‐enoate |
| (E)-12,13-dihydroxy-11-methoxyoctadec-9-enoic acid | (9E)-11,12,13-trihydroxyoctadec-9-enoic acid derivative |
| (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate | (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate |
| BHT | Butylated hydroxytoluene |
| α‐tocopherol | (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-ol |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid |
| Caffeic Acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
Investigation of Anti-proliferative Effects in Cancer Cell Lines (e.g., DU145, HePG2, SKOV3, MDA-MB-231)
A review of available scientific literature did not yield specific studies on the anti-proliferative effects of this compound on the human prostate cancer (DU145), liver cancer (HePG2), ovarian cancer (SKOV3), or breast cancer (MDA-MB-231) cell lines. However, these cell lines are widely used models in cancer research, particularly for investigating the role of metabolic reprogramming, a key hallmark of cancer. nih.govnih.govsci-hub.se
Disruptions in fatty acid metabolism are implicated in multiple aspects of cancer, including proliferation, and represent a target for novel therapeutic strategies. nih.govnih.gov Various fatty acids and their derivatives have been shown to exert anti-proliferative effects on these cell lines. For instance, studies have demonstrated that other fatty acids can inhibit the growth of MDA-MB-231 cells and other cancer lines by inducing apoptosis or cell cycle arrest. acs.orgnih.govnih.govscielo.br The specific cell lines mentioned are characterized as follows:
DU145 (Prostate Cancer): These cells are used to study prostate cancer progression and response to therapies, including those targeting metabolic pathways. sci-hub.se
HePG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line, often used in studies of liver metabolism and the effects of chemical compounds on liver cells. sci-hub.se
SKOV3 (Ovarian Cancer): An ovarian adenocarcinoma cell line utilized in research on chemoresistance and the development of new therapeutic agents for ovarian cancer. sci-hub.seresearchgate.net
MDA-MB-231 (Triple-Negative Breast Cancer): A highly invasive and metastatic breast cancer cell line that is a common model for studying aggressive breast cancer and the effects of potential anti-cancer compounds. nih.govmdpi.comsemanticscholar.org
Given the role of lipid metabolism in cancer, the absence of data on this compound highlights a potential area for future research to determine if it possesses anti-proliferative properties in these or other cancer models.
Preclinical Animal Model Research for Disease Pathophysiology Elucidation
While direct studies on this compound are limited, extensive research on a closely related oxidized linoleic acid metabolite, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) , provides significant insights into the potential biological roles of this class of lipid mediators.
Metabolic Disorder Models (e.g., High-Fat Diet Models for Triglyceride Regulation and Lipid Uptake)
High-fat diet (HFD) models in rodents are standard for inducing metabolic disorders like obesity, insulin resistance, and hyperlipidemia, thereby mimicking aspects of human metabolic syndrome. researchgate.netd-nb.info These models are crucial for studying how specific compounds regulate lipid metabolism.
Research has shown that the related lipokine, 12,13-diHOME, plays a significant role in regulating lipid metabolism in such models. In mice with diet-induced obesity, treatment with 12,13-diHOME resulted in a notable reduction of circulating triglyceride levels. harvard.edunih.gov This effect is linked to its ability to increase the expression of lipoprotein lipase (B570770) in brown adipose tissue, which enhances the hydrolysis of triglycerides. nih.gov Furthermore, 12,13-diHOME improves oral lipid tolerance and promotes the uptake of fatty acids specifically into brown adipose tissue. medchemexpress.com These findings suggest that this class of lipid mediators could have therapeutic potential for metabolic disorders characterized by high triglyceride levels. harvard.edunih.gov
Table 1: Effects of 12,13-diHOME in High-Fat Diet (HFD) Animal Models
| Finding | Animal Model | Outcome | Reference |
|---|---|---|---|
| Decreased Serum Triglycerides | Mice with diet-induced obesity | Chronic treatment reduced circulating triglyceride levels. | harvard.edunih.gov |
| Increased Lipid Uptake | Mice on a high-fat diet | Promoted BAT-specific lipid uptake. | medchemexpress.com |
| Improved Lipid Tolerance | Mice on a high-fat diet | Showed improved oral lipid tolerance. | medchemexpress.com |
| No Effect on Body Weight | Mice with diet-induced obesity | Chronic treatment did not alter overall body weight. | nih.gov |
Models for Studying Brown Adipose Tissue Activation and Cold Tolerance
Brown adipose tissue (BAT) is a specialized organ for non-shivering thermogenesis, a process of heat production critical for maintaining body temperature during cold exposure. Animal models are essential for studying the activation of BAT.
The lipokine 12,13-diHOME has been identified as a key signaling molecule released from BAT in response to cold. harvard.edunih.gov Its levels are found to be elevated in the circulation of both humans and mice exposed to cold. harvard.edunih.gov Mechanistically, 12,13-diHOME functions in an autocrine or paracrine manner to stimulate BAT. It promotes the translocation of fatty acid transporters, specifically FATP1 and CD36, to the cell membrane of brown adipocytes. harvard.edunih.govresearchgate.net This action enhances the uptake of fatty acids into BAT, providing the necessary fuel for thermogenesis. harvard.edufrontiersin.org Consequently, acute treatment with 12,13-diHOME has been shown to enhance cold tolerance in mice. harvard.eduresearchgate.net
Table 2: Role of 12,13-diHOME in Brown Adipose Tissue (BAT) and Cold Tolerance
| Finding | Model | Mechanism/Outcome | Reference |
|---|---|---|---|
| Increased in Circulation | Humans and mice exposed to cold | Identified as a cold-induced lipokine. | harvard.edunih.gov |
| Enhanced Cold Tolerance | Mice | Acute injection of 12,13-diHOME protected mice during cold challenge. | harvard.eduresearchgate.net |
| Promoted Fatty Acid Uptake | Brown Adipocytes (in vitro/in vivo) | Increased translocation of fatty acid transporters FATP1 and CD36 to the cell membrane. | harvard.edunih.govfrontiersin.org |
| BAT Activation | Mice | Acutely activated BAT fuel uptake. | harvard.eduresearchgate.net |
Approaches in Cancer Preclinical Models (e.g., Xenografts, Genetically Engineered Models)
Preclinical cancer research relies heavily on in vivo models that can accurately represent human tumors. The two predominant types are xenografts and genetically engineered mouse models (GEMMs).
Xenograft Models: These models involve the transplantation of human tumor material into immunodeficient mice. This can be done with established cancer cell lines (cell line-derived xenografts) or with tumor fragments taken directly from a patient (patient-derived xenografts, or PDXs). nih.govoncology-central.com PDX models are increasingly favored as they are believed to better retain the characteristics of the original human tumor, making them valuable for drug screening and personalized medicine strategies. oncology-central.comaacrjournals.org
Genetically Engineered Mouse Models (GEMMs): In GEMMs, specific genetic alterations are introduced into the mouse genome to drive the spontaneous development of tumors in their natural location. mimobiosciences.comveteriankey.com These models are superior for studying tumor initiation and progression in the context of a fully functional immune system, which is crucial for investigating tumor-microenvironment interactions and immunotherapy. nih.govembopress.orgnih.gov
A review of the literature did not identify studies specifically investigating the effects of this compound in either xenograft or genetically engineered cancer models. The application of such models would be a necessary step to evaluate any potential anti-tumor activity in a complex in vivo setting.
Relevance of Animal Models in Understanding Disease Mechanisms
Animal models are indispensable tools in biomedical research, providing critical insights into the pathophysiology of human diseases that would otherwise be impossible to obtain. researchgate.netnih.govmdpi.com They allow for the investigation of complex biological processes within a whole, living organism, which is essential for understanding how diseases like cancer and metabolic disorders develop and progress. numberanalytics.comnih.gov
For metabolic diseases, animal models that mimic conditions like obesity and diabetes are fundamental for dissecting the intricate pathways of nutrient metabolism and for testing the efficacy of new therapeutic interventions. d-nb.infobiotechfarm.co.ilnih.gov Similarly, in cancer research, animal models enable the study of genetic and molecular mechanisms of tumor growth, metastasis, and response to treatment. researchgate.netnih.govresearchgate.net The use of GEMMs and PDX models, in particular, allows researchers to explore how genetic makeup and the tumor microenvironment influence disease progression and therapeutic outcomes. aacrjournals.orgembopress.org Therefore, these models are essential for validating the biological function and therapeutic potential of compounds like this compound and related lipid mediators. nih.gov
Structure Activity Relationships Sar and Functional Diversification
Impact of Methoxy (B1213986) Group Stereochemistry and Positional Isomerism on Biological Activity
The introduction of a methoxy group at the 12th position of the octadecenoic acid chain introduces a chiral center, meaning it can exist as two different stereoisomers (R and S). The spatial arrangement of atoms is a critical factor in determining the biological properties of molecules, as biological systems, such as enzymes and receptors, are often stereospecific. mdpi.com The specific stereochemistry of the methoxy group in 12-methoxyoctadec-9-enoic acid would likely have a profound impact on its biological activity. mdpi.com For instance, studies on other hydroxy fatty acids have shown that their stereochemistry is a key determinant of their biological functions. nih.gov
| Structural Feature | Potential Impact on Biological Activity | Underlying Principle |
|---|---|---|
| Stereochemistry (R vs. S at C-12) | Differential binding affinity to enzymes and receptors, leading to varied physiological responses. One isomer may be active while the other is inactive or has a different activity. | Biological systems are chiral and often exhibit high stereospecificity in ligand recognition. |
| Positional Isomerism (e.g., 11-methoxy vs. 13-methoxy) | Altered interaction with lipid membranes and metabolic enzymes, potentially changing the fatty acid's role in cellular signaling or metabolism. | The specific location of functional groups along the fatty acid chain dictates its three-dimensional structure and physicochemical properties. nih.gov |
Influence of Unsaturation Position and Geometry on Biological Efficacy
The double bond at the C-9 position is a critical structural feature of this compound. The biological effects of unsaturated fatty acids are profoundly influenced by the location and geometric configuration (cis or trans) of their double bonds. nih.govresearchgate.net
The position of the double bond affects how the fatty acid is metabolized. For example, the enzyme Fatty Acid Desaturase 2 (FADS2), which is crucial for the biosynthesis of polyunsaturated fatty acids, shows different affinities for various positional isomers of octadecenoic acid. Studies have demonstrated that cis-9-octadecenoic acid (oleic acid) is a better substrate for Δ6-desaturation than its cis-12 or cis-15 isomers, highlighting the importance of the double bond's location for enzymatic recognition and processing. nih.govresearchgate.net
The geometry of the double bond is equally important. Naturally occurring unsaturated fatty acids typically have their double bonds in the cis configuration, which introduces a kink in the hydrocarbon chain. Trans fatty acids, which are often formed during industrial processing, have a more linear shape, similar to saturated fatty acids. atamanchemicals.com This structural difference has significant biological consequences. For instance, in the context of 9-octadecenoic acid, the cis isomer actively regulates the low-density lipoprotein (LDL) receptor, whereas the trans isomer is considered biologically neutral in this regard. researchgate.netnih.gov Furthermore, studies have shown that the liver metabolizes cis and trans isomers differently, with trans isomers being more readily oxidized while cis isomers are preferentially incorporated into triacylglycerols. nih.gov
| Property | Cis-9-Octadecenoic Acid (Oleic Acid) | Trans-9-Octadecenoic Acid (Elaidic Acid) |
|---|---|---|
| Molecular Shape | Bent/Kinked | Linear |
| LDL Receptor Regulation | Active regulator researchgate.netnih.gov | Biologically neutral researchgate.netnih.gov |
| Hepatic Metabolism | Preferentially esterified into triacylglycerols nih.gov | More readily oxidized nih.gov |
Derivatization Strategies for Enhancing Bioactivity
To improve the therapeutic potential of fatty acids, various derivatization strategies can be employed to modify their physicochemical properties and enhance their biological activity.
Further diversification of this compound can be achieved by creating Schiff base and lipoamino acid analogues.
Schiff Bases: These are formed by the reaction of a primary amine with an aldehyde or ketone. In the context of fatty acids, the carboxylic acid can be derivatized to link to a molecule containing a primary amine, which then forms a Schiff base with another component. mdpi.com Fatty acid Schiff base derivatives have been investigated for their antimicrobial and anticancer activities. researchgate.net The biological activity of these derivatives is influenced by the nature of the fatty acid chain and the aromatic or heterocyclic structure of the Schiff base. dovepress.comresearchgate.net
Lipoamino Acids: These are conjugates of fatty acids and amino acids, which can act as signaling molecules with a range of biological activities, including neuroprotective and anti-inflammatory effects. mdpi.comnih.govresearchgate.net The structure-activity relationships of lipoamino acids are complex, with the biological response depending on the specific fatty acid and amino acid used in the conjugate. For example, studies have shown that the presence of a free carboxylic acid and a hydroxyl group on the amino acid part of the molecule can be crucial for neuroprotective activity. mdpi.com The length and unsaturation of the fatty acid chain also play a significant role. mdpi.com Creating a lipoamino acid from this compound could yield a novel compound with tailored biological properties.
| Derivative Type | Modification Strategy | Potential Enhancement of Bioactivity |
|---|---|---|
| Esterification | Conversion of the carboxylic acid to an ester. | Increased lipophilicity, potentially leading to improved cell membrane permeability and bioavailability. nih.gov |
| Phenolipid Conjugate | Linking the fatty acid to a phenolic compound. | Combines the properties of both molecules, potentially creating a membrane-targeted antioxidant. nih.gov |
| Schiff Base Analogue | Incorporation into a Schiff base structure. | May confer antimicrobial or anticancer properties. researchgate.net |
| Lipoamino Acid Analogue | Conjugation to an amino acid. | Potential for novel neuroprotective or anti-inflammatory activities. mdpi.comresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide precise information about the carbon-hydrogen framework and the functional groups present in 12-Methoxyoctadec-9-enoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. For this compound, specific signals are expected:
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet peak is anticipated around δ 3.3-3.4 ppm, characteristic of protons on a methoxy group attached to an aliphatic carbon.
Olefinic Protons (-CH=CH-): Protons attached to the double bond at C9 and C10 would appear as a multiplet in the range of δ 5.3-5.4 ppm.
Carboxylic Acid Proton (-COOH): A broad singlet, which can be exchangeable with D₂O, would appear far downfield, typically above δ 10-12 ppm, although its visibility can vary.
Methylene (B1212753) and Methine Protons: The proton on the carbon bearing the methoxy group (H-12) would show a signal around δ 3.4-3.6 ppm. The α-methylene protons (H-2) adjacent to the carboxyl group would be deshielded, appearing around δ 2.3 ppm. The allylic protons (H-8, H-11) adjacent to the double bond would resonate around δ 2.0-2.2 ppm. The remaining methylene protons in the aliphatic chain would form a complex overlapping signal in the δ 1.2-1.6 ppm region.
Terminal Methyl Protons (-CH₃): The terminal methyl group (H-18) protons would appear as a triplet around δ 0.8-0.9 ppm.
¹³C NMR Spectroscopy: ¹³C NMR provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing downfield around δ 179-180 ppm.
Olefinic Carbons (-CH=CH-): The two carbons of the double bond (C9, C10) would have signals in the δ 128-132 ppm region.
Carbon Bearing Methoxy Group (C-12): This carbon would be significantly deshielded by the electronegative oxygen, with a predicted chemical shift in the range of δ 80-85 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group itself would appear as a distinct signal around δ 56-58 ppm.
Aliphatic Carbons: The methylene carbons of the chain would resonate between δ 22-35 ppm, with the C2 carbon adjacent to the carboxyl group appearing around δ 34 ppm. The terminal methyl carbon (C18) would be the most shielded, appearing around δ 14 ppm.
For comparative purposes, the experimental NMR data for the closely related structural analogue, 12-hydroxyoctadec-9-enoic acid (ricinoleic acid), is presented below. The primary difference would be the absence of the methoxy group signals and the presence of a signal for the carbon bearing the hydroxyl group (C-12) at a slightly more shielded position (around δ 71-74 ppm) compared to the methoxy-bearing carbon.
| Assignment | Predicted ¹H NMR Chemical Shifts (δ ppm) for this compound | Predicted ¹³C NMR Chemical Shifts (δ ppm) for this compound |
|---|---|---|
| -COOH | >10 (broad s) | ~179.5 |
| -CH=CH- | ~5.35 (m) | ~130.0, ~129.5 |
| -CH(OCH₃)- | ~3.50 (m) | ~82.0 |
| -OCH₃ | ~3.35 (s) | ~57.0 |
| -CH₂-COOH | ~2.34 (t) | ~34.1 |
| Allylic -CH₂- | ~2.05 (m) | ~27.2, ~36.5 |
| Aliphatic -(CH₂)n- | 1.2-1.6 (m) | 22-32 |
| Terminal -CH₃ | ~0.88 (t) | ~14.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum is expected to show several characteristic absorption bands:
O-H Stretch (Carboxylic Acid): A very broad band would be observed in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the aliphatic chain and methoxy group. A peak of moderate intensity may also appear just above 3000 cm⁻¹ (~3010 cm⁻¹) for the sp² C-H bonds at the double bond.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group.
C=C Stretch: A weak to medium band around 1640-1660 cm⁻¹ would indicate the carbon-carbon double bond.
C-O Stretches: A strong band in the region of 1070-1150 cm⁻¹ is expected for the C-O-C ether linkage of the methoxy group. Another C-O stretch associated with the carboxylic acid would appear around 1210-1320 cm⁻¹.
In contrast to its hydroxy analogue, 12-hydroxyoctadec-9-enoic acid, the spectrum of the methoxy compound would lack the broad O-H stretching band from a secondary alcohol (typically around 3200-3500 cm⁻¹) but would distinctly feature the strong C-O-C ether stretch.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H Stretch (sp³) | Alkyl, Methoxy | 2850-2960 | Strong |
| C-H Stretch (sp²) | Alkene | ~3010 | Medium |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |
| C=C Stretch | Alkene | 1640-1660 | Weak-Medium |
| C-O Stretch | Ether (Methoxy) | 1070-1150 | Strong |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar, high-molecular-weight molecules like fatty acids, as it typically produces intact molecular ions with minimal fragmentation. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed.
For this compound (C₁₉H₃₆O₃), the calculated monoisotopic mass is 312.2664 Da.
ESI-MS: In negative mode ESI-MS, the primary ion observed would be [M-H]⁻ at an m/z of 311.2586. In positive mode, adducts such as [M+H]⁺ (m/z 313.2742) or [M+Na]⁺ (m/z 335.2562) might be observed.
HRMS: High-resolution mass spectrometry would be able to confirm the elemental composition by measuring the mass with high precision (typically to four or more decimal places). An experimental mass measurement of 312.2664 ± 0.0005 Da would confirm the molecular formula C₁₉H₃₆O₃.
Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would induce fragmentation, providing further structural details. Key fragmentation pathways would likely involve losses of water (H₂O), methanol (B129727) (CH₃OH), and cleavage of the carbon chain, particularly around the double bond and the methoxy group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Fragmentation Patterns
GC-MS is a robust technique for analyzing volatile and semi-volatile compounds. For fatty acids, derivatization is typically required to increase volatility, most commonly through conversion to their fatty acid methyl esters (FAMEs). Therefore, analysis would be performed on methyl 12-methoxyoctadec-9-enoate.
The gas chromatograph separates the FAME from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, which generates a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint. Electron ionization (EI) is the most common method used in GC-MS, which causes extensive and reproducible fragmentation.
The mass spectrum of methyl 12-methoxyoctadec-9-enoate would show a molecular ion peak (M⁺) at m/z 326. Characteristic fragments would arise from:
α-cleavage next to the methoxy group.
Cleavage at the double bond.
Loss of the methoxy group from the ester (-OCH₃, 31 Da) leading to a fragment at m/z 295.
McLafferty rearrangement involving the ester carbonyl group.
Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and the determination of the positions of the methoxy group and the double bond.
Chromatographic Separation Techniques for Purification and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
For this compound, several chromatographic methods are applicable:
High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for separating fatty acids. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is most common. Separation is based on hydrophobicity; longer carbon chains and fewer polar groups result in longer retention times. The presence of the methoxy group makes the compound slightly less polar than its hydroxy analogue, which would affect its retention time. HPLC can be coupled with various detectors, such as UV (if derivatized with a chromophore), evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS), for quantification.
Gas Chromatography (GC): As mentioned, GC is ideal for the analysis of the volatile methyl ester derivative of the fatty acid. High-polarity capillary columns (e.g., those with cyanopropyl polysiloxane phases) are excellent for separating FAMEs, including positional and geometric isomers. Quantification is typically achieved using a flame ionization detector (FID), which offers a wide linear range and high sensitivity for hydrocarbons.
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive method often used for monitoring reaction progress or for preliminary purification. Argentation TLC (where the silica (B1680970) plate is impregnated with silver nitrate) is particularly effective for separating unsaturated fatty acids based on the number and geometry of their double bonds.
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Primary Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water gradient | Quantification and purification of the free acid |
| Gas Chromatography (GC) | HP-88 (high-polarity cyanopropyl polysiloxane) | Helium or Hydrogen | Quantification and identification of the methyl ester derivative |
| Argentation TLC | Silver nitrate-impregnated silica gel | Hexane/Ethyl Acetate mixture | Separation based on unsaturation, purification |
Future Research Directions and Translational Perspectives
Elucidating the Complete Biosynthetic Pathway of 12-Methoxyoctadec-9-enoic Acid
A fundamental area of future research is the elucidation of the complete biosynthetic pathway of this compound. Currently, the enzymatic processes leading to the formation of this specific methoxy (B1213986) fatty acid are unknown. Research in this area should focus on identifying the precursor molecules and the series of enzymatic reactions involved. It is hypothesized that the biosynthesis may involve a multi-step process, potentially starting from a common fatty acid precursor like oleic acid.
Future investigations should aim to identify and characterize the key enzymes, such as hydroxylases and methyltransferases, responsible for the introduction of the methoxy group at the 12th position. A possible parallel can be drawn from the biosynthesis of methoxymycolic acids in Mycobacterium tuberculosis, where S-adenosyl-l-methionine (SAM)-dependent methyltransferases play a crucial role in the formation of a methyl ether group. nih.gov A proposed hypothetical pathway could involve the initial hydroxylation of an oleic acid precursor to form 12-hydroxyoctadec-9-enoic acid, followed by a methylation step.
Key research questions to be addressed include:
What is the primary fatty acid precursor for this compound?
Which specific enzymes catalyze the hydroxylation and subsequent methylation?
What are the genetic and regulatory mechanisms controlling the expression of these biosynthetic genes?
Advanced molecular biology and biochemical techniques, including gene cloning, protein expression and purification, and in vitro enzyme assays, will be instrumental in unraveling this pathway.
Exploration of Novel Biological Targets and Mechanistic Studies
The biological functions and molecular targets of this compound are yet to be discovered. Preliminary studies on other methoxylated fatty acids suggest that the presence of a methoxy group can confer unique biological activities. For instance, (±)-2-methoxy-6-icosynoic acid has been shown to exhibit enhanced cytotoxicity against human neuroblastoma cells, indicating that the methoxy functionality can be crucial for its biological effect. nih.gov
Future research should, therefore, focus on screening this compound for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Identifying the molecular targets of this compound will be a critical step. This can be achieved through various approaches, such as affinity chromatography, yeast two-hybrid screening, and computational docking studies.
Once a biological activity is confirmed, detailed mechanistic studies will be necessary to understand how this compound exerts its effects at the molecular and cellular levels. This would involve investigating its impact on key signaling pathways, gene expression, and protein function.
Development of Advanced Preclinical Models for Efficacy Assessment
To evaluate the therapeutic potential of this compound, the development of relevant and robust preclinical models is essential. The choice of models will depend on the specific biological activities identified. For example, if anticancer properties are discovered, a range of cancer cell lines and patient-derived xenograft (PDX) models in immunocompromised mice could be employed to assess efficacy. nih.gov
Furthermore, advanced imaging techniques, such as those using fluorescently labeled fatty acid tracers, could be adapted to monitor the uptake, distribution, and metabolism of this compound in vivo. mdpi.comresearchgate.net This would provide valuable information for understanding its mechanism of action and optimizing its therapeutic application.
| Preclinical Model Type | Application Example | Key Parameters to Assess |
| In vitro cell culture | Anticancer activity | Cell viability, apoptosis, cell cycle arrest |
| Patient-Derived Xenografts (PDX) | Colorectal cancer efficacy | Tumor growth inhibition, biomarker modulation |
| Diet-induced animal models | Non-alcoholic fatty liver disease (NAFLD) | Liver histology, lipid accumulation, inflammatory markers |
| In vivo optical imaging | Pharmacokinetics and biodistribution | Tracer uptake, tissue localization, metabolic fate |
Rational Design of Analogue Libraries for Enhanced Bioactivity
Once the structure-activity relationships of this compound begin to be understood, the rational design and synthesis of analogue libraries will be a promising avenue for enhancing its bioactivity and therapeutic potential. By systematically modifying the chemical structure of the parent compound, it may be possible to improve its potency, selectivity, and pharmacokinetic properties.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new analogues. nih.govmdpi.com These approaches can help in predicting how structural modifications might affect the binding of the compound to its biological target.
Key structural features that could be modified include:
The position and stereochemistry of the methoxy group.
The geometry and position of the double bond.
The length of the fatty acid chain.
The introduction of other functional groups.
The synthesized analogues would then be screened for their biological activity, and the data would be used to refine the computational models, creating a feedback loop for the design of even more potent compounds.
Integration with Omics Technologies for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with various "omics" technologies. These high-throughput approaches can provide a comprehensive profile of the molecular changes induced by the compound in a biological system.
Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can help identify the cellular pathways and processes that are affected by the compound. nih.govmdpi.com
Metabolomics: This can provide a snapshot of the metabolic state of a cell or organism in response to treatment, revealing broader metabolic reprogramming.
Transcriptomics: Analyzing changes in gene expression can provide insights into the regulatory networks that are modulated by this compound.
The integration of data from these different omics platforms will be essential for constructing a comprehensive picture of the compound's mechanism of action and for identifying potential biomarkers of its activity.
| Omics Technology | Information Gained | Potential Application |
| Lipidomics | Fatty acid metabolism and lipid profile alterations | Understanding metabolic fate and impact on lipid signaling |
| Proteomics | Changes in protein expression and modifications | Identification of drug targets and affected pathways |
| Metabolomics | Global metabolic changes | Elucidation of systemic effects and off-target activities |
| Transcriptomics | Gene expression profiling | Uncovering regulatory networks and genetic targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 12-Methoxyoctadec-9-enoic acid in laboratory settings?
- Methodological Answer : The synthesis of structurally analogous fatty acid derivatives (e.g., 9-Oxooctadeca-10,12-dienoic acid) often involves carbon-carbon coupling reactions, oxidation of unsaturated precursors, or regioselective functionalization of olefinic bonds. For example, oxidation of oleic acid derivatives using catalysts like RuO₂ or enzymatic methods can introduce ketone or epoxide groups. Researchers should optimize reaction conditions (temperature, solvent, catalyst) based on the target molecule’s stereochemistry and stability .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to avoid over-oxidation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H and ¹³C NMR can confirm the position of the methoxy group and double bond geometry (e.g., cis vs. trans). For example, coupling constants (J-values) in ¹H NMR distinguish Z/E isomers of unsaturated fatty acids .
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS/MS provides molecular formula validation and fragmentation patterns for structural elucidation .
-
IR Spectroscopy : Identifies functional groups (e.g., C=O stretch for ketones, C-O-C for methoxy groups) .
- Data Table :
| Technique | Application | Example Reference |
|---|---|---|
| ¹H/¹³C NMR | Double bond geometry, functional group identification | |
| HRMS | Molecular formula confirmation | |
| IR | Functional group validation |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., cell lines vs. in vivo systems) or purity of the compound. Implement the following strategies:
- Systematic Reviews : Use PRISMA guidelines to aggregate data, assess study quality, and identify confounding variables (e.g., solvent effects, dosage variations) .
- Dose-Response Meta-Analysis : Statistically evaluate whether biological effects are concentration-dependent across studies .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO-compliant assays) to validate findings .
Q. What experimental strategies are used to study the metabolic pathways of this compound?
- Methodological Answer :
-
Isotopic Labeling : Use ¹³C- or ²H-labeled analogs to track metabolic incorporation into lipid membranes or β-oxidation pathways. For example, LC-MS can trace labeled metabolites in cell lysates .
-
Enzyme Inhibition Assays : Test the compound’s interaction with enzymes like lipoxygenases or cytochrome P450 using fluorometric or spectrophotometric methods .
-
In Silico Modeling : Molecular docking simulations predict binding affinities to receptors (e.g., PPAR-γ) involved in lipid metabolism .
- Data Table :
| Strategy | Application | Example Reference |
|---|---|---|
| Isotopic Labeling | Metabolic flux analysis | |
| Enzyme Assays | Mechanistic studies | |
| Molecular Docking | Target identification |
Safety and Handling
Q. What are the best practices for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Waste Disposal : Follow institutional guidelines for organic waste, avoiding release into waterways .
Experimental Design
Q. How should researchers design experiments to study the oxidative stability of this compound?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 40–60°C) and monitor degradation via GC-MS or HPLC. Compare stability under aerobic vs. anaerobic conditions .
- Antioxidant Screening : Test additives (e.g., BHT, α-tocopherol) for their ability to inhibit peroxidation using thiobarbituric acid reactive substances (TBARS) assays .
Critical Analysis of Data
Q. How can contradictory data on the compound’s role in inflammatory pathways be critically analyzed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
